molecular formula C6H12O6 B001113 Dextrose CAS No. 50-99-7

Dextrose

Cat. No. B001113
CAS RN: 50-99-7
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SLPGGIOYSA-N
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Description

Synthesis Analysis

Dextrose can be synthesized through several methods, including enzymatic hydrolysis of starch. Recent studies highlight innovative approaches such as the green synthesis of dextrose-reduced silver nanoparticles, demonstrating dextrose's reducing properties in the preparation of monodispersed, water-soluble nanoparticles with antimicrobial and sensing properties (Mohan et al., 2014). This process involves using dextrose as a reducing agent, showcasing its utility in nanotechnology and materials science.

Molecular Structure Analysis

Dextrose exhibits a hexagonal ring structure typical of monosaccharides, which is crucial for its functionality in biological systems and chemical synthesis. The molecular structure of dextrose allows it to participate in various chemical reactions, including oxidation-reduction processes essential for energy production and metabolic pathways.

Chemical Reactions and Properties

Dextrose participates in numerous chemical reactions, such as glycolysis in biological systems and Maillard reactions in food science. Its reductive capabilities are harnessed in synthesizing nanoparticles, as seen in the formation of silver nanoparticles with dextrose as the reducing agent, which further exhibit antimicrobial properties (Mohan et al., 2015).

Safety And Hazards

The body breaks down dextrose very quickly and will store any sugar that is not required as fat. Eating too much dextrose can lead to a buildup of fat, which can result in obesity . Eating too much dextrose can increase your risk of heart disease .

Future Directions

There are several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-16-6
Record name Polyglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7022910, DTXSID4048729
Record name D-Glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name D-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.
Record name D-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01914
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4
Record name Glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucose [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with carbon-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with tritium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROUS DEXTROSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
667,000
Citations
RA Hauser, JB Lackner… - … insights: arthritis and …, 2016 - journals.sagepub.com
… The aim of this study was to systematically review dextrose (D-glucose) prolotherapy … practice is dextrose, with concentrations ranging from 12.5% to 25%. Dextrose is considered to be …
Number of citations: 212 journals.sagepub.com
KD Reeves, RWS Sit, DP Rabago - Physical Medicine and …, 2016 - pmr.theclinics.com
… of prolotherapy using hypertonic dextrose solutions. The term dextrose is interchangeable with glucose because dextrose is the dexter … For this discussion, the term dextrose is preferred. …
Number of citations: 123 www.pmr.theclinics.com
DK Rosmarin, GM Wardlaw… - Nutrition in clinical …, 1996 - Wiley Online Library
… the subjects receiving a TPN dextrose infusion rate above 5 mg/ … dextrose infusion rate :54.0 mg/kg/min became hyperglycemic. Before this study, the relationship between TPN dextrose …
MA TARNOPOLSKY, G PARISE… - Medicine & Science …, 2001 - researchgate.net
… 10-g caseinate; 75-g dextrose [PRO-CHO]) after each exercise training session under direct supervision of a research assistant (Table 2). The supplements had identical grape flavoring …
Number of citations: 127 www.researchgate.net
CY Takeiti, TG Kieckbusch… - International Journal of …, 2010 - Taylor & Francis
Maltodextrins show increasing industrial applications depending on the extent of the starch hydrolysis. This paper reports a relationship between morphological and physico-chemical …
Number of citations: 112 www.tandfonline.com
J Sun, R Zhao, J Zeng, G Li, X Li - Molecules, 2010 - mdpi.com
… in terms of the ‘‘dextrose equivalent’’(DE), a quantity usually determined by titration and a measure of the total reducing power of the sugars present relative to a dextrose (D-glucose) …
Number of citations: 78 www.mdpi.com
L Dokic, J Jakovljevic, P Dokic - Starch‐Stärke, 2004 - Wiley Online Library
… dextrose equivalent are redox titration methods such as LaneEynon [7] and Luff-Schoorl [8], although it is known that their main disadvantage is an overestimation of exact dextrose …
Number of citations: 68 onlinelibrary.wiley.com
D Rabago, JJ Patterson, M Mundt… - The Annals of Family …, 2013 - Annals Family Med
… ) of the dextrose group reported improvement in the composite WOMAC score for the dextrose-treated participants, which exceeded the MCID of 12 points. Improvement in the dextrose …
Number of citations: 213 www.annfammed.org
M Rawat, P Chandrasekharan, S Turkovich… - Biomedicine …, 2017 - karger.com
… for intravenous dextrose … with dextrose gel at a regional perinatal center in the United States. After implementation of the 40% dextrose gel, there was a reduction in intravenous dextrose …
Number of citations: 72 karger.com
JS Sweeney - Archives of Internal Medicine, 1927 - jamanetwork.com
The dextrose tolerance test is now being extensively employed as a diagnostic procedure. It is most beneficially used in the differentiation of mild diabetes mellitus and renal diabetes. It …
Number of citations: 173 jamanetwork.com

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